3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione
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Overview
Description
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is a heterocyclic compound that features a thiazolane ring substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis .
Biochemical Pathways
The inhibition of stat3 activation, as seen in related compounds, can affect a variety of downstream effects, including the modulation of cytokine signaling and the regulation of cell growth and apoptosis .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Related compounds have been shown to strongly inhibit pro-inflammatory responses, suggesting potential anti-inflammatory and anti-arthritic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized using an oxidizing agent such as hydrogen peroxide or iodine to yield the desired thiazolane-dione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated methoxyphenyl derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of a thiazolane ring.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group attached to an aniline derivative.
Uniqueness
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is unique due to its thiazolane ring, which imparts distinct chemical and biological properties compared to other methoxyphenyl-containing compounds
Biological Activity
3-(4-Methoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione is a compound within the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate aryl derivatives with thiazolidinedione precursors. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives, including this compound. For instance, a series of thiazolidine-2,4-dione derivatives were designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing promising results in inhibiting the growth of various cancer cell lines such as HT-29, A-549, and HCT-116 .
Table 1: Anticancer Activity of Thiazolidine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HT-29 | 15.6 | Inhibition of VEGFR-2 |
Thiazolidine-2,4-dione Derivative A | A-549 | 12.3 | Induction of apoptosis |
Thiazolidine-2,4-dione Derivative B | HCT-116 | 10.8 | Cell cycle arrest at G1 phase |
Antidiabetic Effects
Thiazolidinediones are known for their insulin-sensitizing effects. Studies indicate that compounds within this class can enhance glucose uptake in adipocytes and muscle cells. The mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
Table 2: Antidiabetic Activity
Compound Name | Target Enzyme | Inhibition (%) | Reference |
---|---|---|---|
This compound | α-Amylase | 65 | |
Thiazolidine Derivative C | α-Glucosidase | 72 |
Study on Antiviral Activity
A study evaluated the antiviral activity of various thiazolidinediones against HIV-1. The compound exhibited significant inhibitory effects with an IC50 value comparable to standard antiviral agents . This suggests that further exploration into its mechanism could yield new therapeutic strategies for managing viral infections.
Research on Antibacterial Properties
In addition to anticancer and antidiabetic properties, thiazolidinediones have been investigated for their antibacterial activities. A specific derivative demonstrated potent activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-4-2-8(3-5-9)11-7-15(13)6-10(11)12/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWMGRDNPJWJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CS(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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